3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride
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Overview
Description
3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with a molecular formula of C10H14N2O. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 3-methyl-4-hydroxypyridine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine derivatives.
Reduction: Formation of reduced pyridine compounds.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
- 3-methyl-4-(pyrrolidin-3-yloxy)pyridine
Uniqueness
3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride stands out due to its unique combination of a pyridine ring and a pyrrolidine group. This structure imparts specific chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
3-methyl-4-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-6-11-5-3-10(8)13-9-2-4-12-7-9;;/h3,5-6,9,12H,2,4,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPCCNVGLFBPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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